molecular formula C16H14Cl2N4S B12151428 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12151428
M. Wt: 365.3 g/mol
InChI Key: ZKCFROXTYDCUJH-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and methylphenyl groups

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4S/c1-10-5-7-11(8-6-10)15-20-21-16(22(15)19)23-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3

InChI Key

ZKCFROXTYDCUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methylphenylhydrazine to form an intermediate. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds in the triazole class, including 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies suggest that this specific triazole derivative interacts with enzymes involved in metabolic pathways crucial for cancer cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a reduction in cell viability at concentrations above 10 µM. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell survival.

Antifungal Properties

The structural similarity of this compound to known antifungal agents suggests potential antifungal activity. Triazoles are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Study:
In vitro studies have shown that 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exhibits significant antifungal activity against various strains of fungi, making it a candidate for further development as an antifungal treatment.

Plant Growth Regulation

Compounds like 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine have been studied for their potential as plant growth regulators. Triazoles can influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants .

Research Findings:
Field trials have indicated that application of this compound can improve crop yield and resilience against environmental stresses such as drought and disease . These findings suggest its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Various 5-hydroxytryptamine receptor ligands

Uniqueness

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. Its structure, characterized by a triazole ring substituted with a dichlorophenyl group and a 4-methylphenyl group, contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is C15H14Cl2N4SC_{15}H_{14}Cl_2N_4S with a molecular weight of approximately 365.3 g/mol. The presence of a sulfur atom linked to the dichlorophenyl group enhances its reactivity and interactions with biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is known to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites or allosteric sites on enzymes, blocking substrate access and disrupting metabolic pathways.
  • Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent .

Anticancer Properties

Research indicates that triazole derivatives like 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine possess significant anticancer activity. Studies have demonstrated its ability to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit cell proliferation by interfering with cell cycle regulation.

For instance, compounds similar to this triazole derivative have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Notably:

  • In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

The Minimum Inhibitory Concentration (MIC) values for this compound typically range from 0.25 to 32 µg/mL depending on the bacterial strain tested .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with other triazole derivatives. Below is a table summarizing some key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique PropertiesAnticancer ActivityAntibacterial Activity
3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamineTriazole ring with dichlorophenyl and methylphenyl groupsEnhanced stability due to dual phenyl substitutionsHigh potency against cancer cellsEffective against multiple bacterial strains
3-Methyl-5-(thiophene)-1,2,4-triazoleThiophene substitutionImproved electronic propertiesModerate anticancer effectsLimited antibacterial efficacy
5-(Chlorophenyl)-1,2,4-triazolidineThione functional groupDifferent reactivity profileLow anticancer activityHigh antibacterial activity

This comparison illustrates that while many triazole derivatives exhibit biological activity, the specific substitutions on the triazole ring in 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine significantly enhance its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of various triazole derivatives including this compound. For instance:

  • Anticancer Efficacy : A study demonstrated that triazole derivatives could effectively inhibit the growth of tumor cells in vitro by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : Another research highlighted the broad-spectrum antimicrobial activity of triazoles against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential as novel antimicrobial agents .

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